

# CAS number and molecular structure of (2,2-Dichlorocyclopropyl)methanol

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## Compound of Interest

Compound Name: (2,2-Dichlorocyclopropyl)methanol

Cat. No.: B1297586

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## An In-Depth Technical Guide to (2,2-Dichlorocyclopropyl)methanol

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **(2,2-Dichlorocyclopropyl)methanol**, a halogenated cyclopropane derivative. It details the compound's chemical identity, including its CAS number and molecular structure. A plausible experimental protocol for its synthesis via dichlorocarbene addition to allyl alcohol is presented, alongside a summary of its key physicochemical properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and medicinal chemistry, offering foundational information for the potential application of this compound in drug discovery and development.

### Chemical Identity and Molecular Structure

**(2,2-Dichlorocyclopropyl)methanol** is a primary alcohol containing a dichlorinated cyclopropane ring. This structural motif is of interest in medicinal chemistry due to the unique conformational constraints and electronic properties imparted by the cyclopropane ring, which can influence a molecule's binding affinity and metabolic stability.

Molecular Structure:

The structure of **(2,2-Dichlorocyclopropyl)methanol** consists of a hydroxymethyl group attached to a cyclopropane ring that is substituted with two chlorine atoms on the same carbon.

Table 1: Chemical Identifiers and Properties

Identifier/Property	Value	Reference
CAS Number	5365-23-1	[1]
Molecular Formula	C <sub>4</sub> H <sub>6</sub> Cl <sub>2</sub> O	[1]
Molecular Weight	141.00 g/mol	[1]
Canonical SMILES	C1C(C1(Cl)Cl)CO	[1]
InChI	InChI=1S/C4H6Cl2O/c5-4(6)1-3(4)2-7/h3,7H,1-2H2	[1]
Predicted pKa	15.10 ± 0.10	[1]

## Synthesis of (2,2-Dichlorocyclopropyl)methanol

A common and effective method for the synthesis of dichlorocyclopropanes is the addition of dichlorocarbene to an alkene. In the case of **(2,2-Dichlorocyclopropyl)methanol**, the logical precursor is allyl alcohol. Dichlorocarbene can be generated in situ from various sources, with one of the most established methods being the reaction of chloroform with a strong base under phase-transfer catalysis conditions.

## Experimental Protocol: Synthesis via Phase-Transfer Catalysis

This protocol describes the synthesis of **(2,2-Dichlorocyclopropyl)methanol** from allyl alcohol and chloroform.

Materials:

- Allyl alcohol
- Chloroform (CHCl<sub>3</sub>)

- 50% Aqueous Sodium Hydroxide (NaOH)
- Benzyltriethylammonium chloride (BTEAC) or other suitable phase-transfer catalyst
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Water ( $\text{H}_2\text{O}$ )
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Equipment:

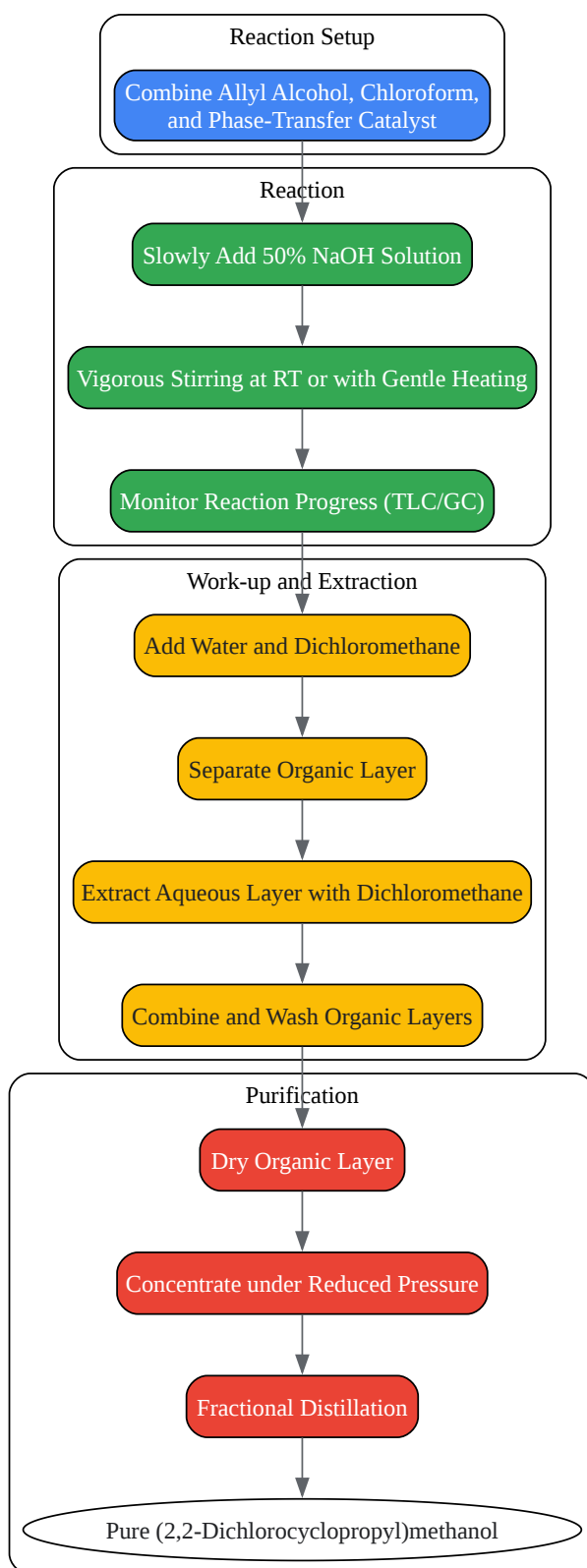
- Round-bottom flask equipped with a magnetic stirrer and a reflux condenser
- Dropping funnel
- Separatory funnel
- Rotary evaporator
- Apparatus for fractional distillation under reduced pressure

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a vigorous magnetic stirrer and a reflux condenser, combine allyl alcohol and a catalytic amount of the phase-transfer catalyst (e.g., 1-5 mol%) in chloroform.
- **Addition of Base:** With vigorous stirring, slowly add 50% aqueous sodium hydroxide solution to the reaction mixture via a dropping funnel. An exothermic reaction is expected, and the rate of addition should be controlled to maintain a gentle reflux.
- **Reaction:** Continue to stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

- **Work-up:** Upon completion of the reaction, add water and dichloromethane to the reaction mixture. Transfer the mixture to a separatory funnel.
- **Extraction:** Separate the organic layer, and extract the aqueous layer with two portions of dichloromethane.
- **Washing:** Combine the organic layers and wash with water, followed by brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude **(2,2-Dichlorocyclopropyl)methanol** by fractional distillation under reduced pressure.

## Synthesis Workflow



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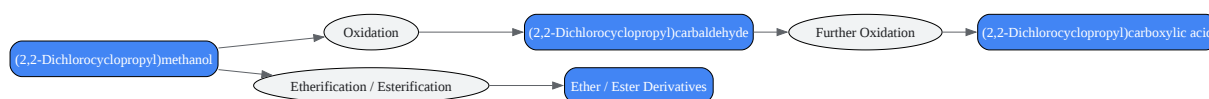
Diagram of the synthesis workflow for **(2,2-Dichlorocyclopropyl)methanol**.

## Potential Applications in Drug Development

While specific applications of **(2,2-Dichlorocyclopropyl)methanol** in drug development are not extensively documented in publicly available literature, its structural features suggest potential utility as a synthetic intermediate. The dichlorocyclopropane motif can serve as a bioisostere for other chemical groups and can introduce conformational rigidity, which can be advantageous in drug design for optimizing binding to biological targets.

The primary alcohol functionality provides a handle for further chemical modifications, allowing for the incorporation of this scaffold into larger, more complex molecules. Potential transformations of the hydroxyl group include oxidation to the corresponding aldehyde or carboxylic acid, etherification, or esterification, opening avenues to a variety of derivatives for screening in drug discovery programs.

## Logical Relationship for Further Functionalization



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## References

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